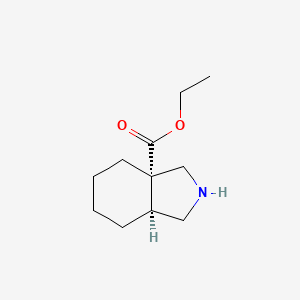
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone is a complex organic compound with diverse applications in scientific research, particularly in chemistry, biology, and medicine. This compound features unique structural elements, including a pyridine ring substituted with chlorine, an oxy linkage connecting it to a piperidine ring, and a methanone group linked to tetrahydrofuran. Each component contributes to its reactivity and interaction with various biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone typically begins with the preparation of the 3-chloropyridine derivative. This intermediate is then reacted with a suitable piperidine derivative under conditions that facilitate the formation of an oxy linkage. Key reagents often used include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate hydroxyl groups, enabling nucleophilic substitution reactions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and cost-effectiveness. This may involve catalytic processes to streamline the formation of the desired compound. Scale-up techniques often incorporate continuous flow reactors to manage exothermic reactions and improve overall efficiency.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : The compound can be subject to oxidation reactions, especially at the piperidine ring, leading to the formation of N-oxides or other oxygenated products.
Reduction: : Hydrogenation or other reduction methods can modify the pyridine ring or reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Nucleophiles such as alkoxides, amines, or thiols under basic conditions.
Major Products Formed from These Reactions
Depending on the specific reaction conditions, the major products include substituted derivatives, oxidized or reduced forms, and complex adducts useful for further synthetic applications.
科学研究应用
The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone has several key applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its interactions with various biological targets, potentially as a ligand for receptors or enzymes.
Medicine: : Investigated for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: : Applied in the manufacture of specialty chemicals, agrochemicals, or materials science.
作用机制
The mechanism by which this compound exerts its effects involves specific binding to molecular targets, often disrupting or modifying their activity. The methanone group can form key interactions with active sites of enzymes or receptors, while the piperidine and pyridine rings contribute to overall molecular stability and specificity.
相似化合物的比较
3-chloropyridine derivatives
Piperidine-based molecules
Tetrahydrofuran-linked compounds
Overall, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone is a versatile and valuable compound in multiple fields of scientific research and industry. Its unique structure and reactivity offer numerous possibilities for exploration and application.
属性
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-13-9-17-5-1-14(13)21-12-2-6-18(7-3-12)15(19)11-4-8-20-10-11/h1,5,9,11-12H,2-4,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNKGGHKUDCJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2548491.png)



![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2548495.png)
![4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2548496.png)
![5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2548497.png)






![(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2548513.png)
